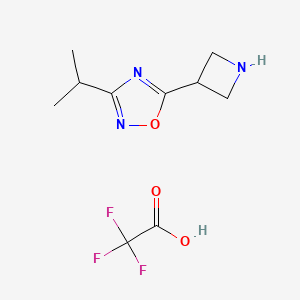
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The azetidine ring can be introduced through nucleophilic substitution reactions, while the trifluoroacetic acid moiety is often added via esterification or direct acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as Rhodium (III), to facilitate specific reaction steps and improve efficiency . Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, alkynylcyclobutanols, and phenylhydrazines . Reaction conditions often involve the use of catalysts, such as Rhodium (III), and controlled temperatures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the coupling of phenylhydrazines with alkynylcyclobutanols can lead to the formation of diverse 1H-indazoles .
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azetidine and oxadiazole derivatives, such as:
- 5-(Azetidin-3-yl)-1,2,4-oxadiazole
- 3-(Propan-2-yl)-1,2,4-oxadiazole
- Trifluoroacetic acid derivatives
Uniqueness
What sets 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid apart is its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of both azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety, makes it a versatile compound for various scientific research endeavors.
Eigenschaften
CAS-Nummer |
2913279-41-9 |
|---|---|
Molekularformel |
C10H14F3N3O3 |
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;3-2(4,5)1(6)7/h5-6,9H,3-4H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
ZYFAWISMODQTMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


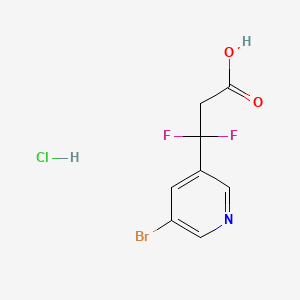
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
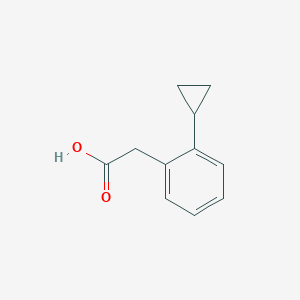
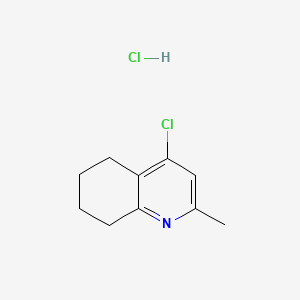

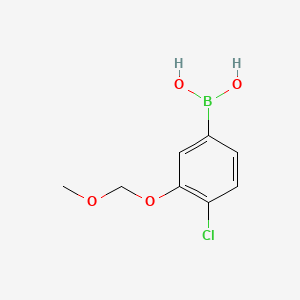
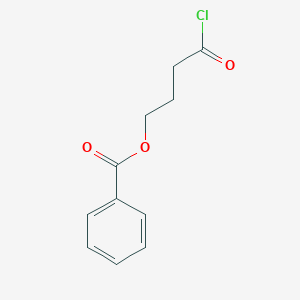
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
